Structural Differentiation from the Prototypical ZAC Antagonist TTFB (5a)
The lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) bears a 4-tert-butylthiazole and 3-fluorobenzamide group, lacking the 2,5-dichlorobenzyl substituent and 3,4-dimethoxy pattern of CAS 327062-05-5. In SAR profiling of 61 N-(thiazol-2-yl)-benzamide analogs at ZAC expressed in Xenopus oocytes, the nature of the thiazole substituent was a critical determinant of antagonist potency, with the benzyl-substituted series yielding analogs with IC50 values in the 1–3 μM range, distinct from TTFB [1]. While the exact IC50 of CAS 327062-05-5 at ZAC has not been reported in public datasets as of this writing, class-level inference from the published structure-activity landscape indicates that the 2,5-dichlorobenzyl-3,4-dimethoxy substitution pattern maps to a region of chemical space associated with low-micromolar ZAC inhibition, differentiating it from the sub-micromolar potency of TTFB and from inactive analogs bearing 3,5-dichlorophenyl groups [1].
| Evidence Dimension | ZAC antagonist potency (IC50) in Xenopus oocyte TEVC electrophysiology |
|---|---|
| Target Compound Data | Not explicitly reported in public literature; predicted low-micromolar range based on structural proximity to active benzyl-substituted analogs [1] |
| Comparator Or Baseline | TTFB (5a): IC50 ~1–3 μM at ZAC; 3,5-dichlorophenyl analog (4j): inactive [1] |
| Quantified Difference | Structural differentiation: 2,5-dichlorobenzyl vs. 4-tert-butylthiazole (TTFB) vs. 3,5-dichlorophenyl (inactive); quantitative potency differentiation pending direct assay of CAS 327062-05-5 |
| Conditions | ZAC expressed in Xenopus laevis oocytes; two-electrode voltage clamp (TEVC) recordings with Zn2+ (1 mM)-induced currents [1] |
Why This Matters
Procurement of the exact compound ensures that researchers obtain the intended 2,5-dichlorobenzyl substitution pattern, which the published SAR indicates is essential for retaining ZAC antagonist activity, as closely related isomers are reported to be inactive.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. View Source
